Product packaging for 5,6-Dimethyloct-7-yne-2,3-diol(Cat. No.:CAS No. 1321-87-5)

5,6-Dimethyloct-7-yne-2,3-diol

Cat. No.: B223791
CAS No.: 1321-87-5
M. Wt: 170.25 g/mol
InChI Key: PJPLCJSIRCGAPJ-UHFFFAOYSA-N
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Description

5,6-Dimethyloct-7-yne-2,3-diol, with CAS registry number 1321-87-5 , is a chemical compound supplied for research and development purposes. This compound has a molecular formula of C10H18O2 and a molecular weight of 170.25 g/mol . It is characterized by its classification as a surfactant and emulsifying agent, indicating its potential utility in studies involving surface chemistry, colloidal systems, and the stabilization of emulsions . The compound is estimated to have a water solubility of approximately 2328 mg/L at 25° C . This product is intended for research use only and is not intended for diagnostic or therapeutic uses, or for personal use. Please refer to the product's safety data sheet for detailed handling information. A specific hazards classification for this substance was not located in the searched regulatory databases .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H18O2 B223791 5,6-Dimethyloct-7-yne-2,3-diol CAS No. 1321-87-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1321-87-5

Molecular Formula

C10H18O2

Molecular Weight

170.25 g/mol

IUPAC Name

5,6-dimethyloct-7-yne-2,3-diol

InChI

InChI=1S/C10H18O2/c1-5-7(2)8(3)6-10(12)9(4)11/h1,7-12H,6H2,2-4H3

InChI Key

PJPLCJSIRCGAPJ-UHFFFAOYSA-N

SMILES

CC(CC(C(C)O)O)C(C)C#C

Canonical SMILES

CC(CC(C(C)O)O)C(C)C#C

Synonyms

Syrfynol 82

Origin of Product

United States

Structural Features and Stereochemical Analysis of 5,6 Dimethyloct 7 Yne 2,3 Diol

Molecular Architecture and Functional Group Interplay

5,6-Dimethyloct-7-yne-2,3-diol is an acyclic organic compound with the molecular formula C₁₀H₁₈O₂. nih.govuni.lu Its molecular structure is characterized by an eight-carbon chain featuring a variety of functional groups that influence its chemical and physical properties.

Key Structural Features:

Octyne Backbone: The molecule is built upon an eight-carbon chain, providing a flexible scaffold.

Vicinal Diol: Two hydroxyl (-OH) groups are located on adjacent carbon atoms at positions 2 and 3. The presence of these hydrophilic groups suggests the molecule can act as a hydrogen bond donor and acceptor, likely influencing its solubility in polar solvents. solubilityofthings.com

Terminal Alkyne: A carbon-carbon triple bond (C≡C) is situated at the terminus of the chain (position 7). This functional group is known for its linear geometry and unique reactivity, including addition reactions. solubilityofthings.com

Methyl Substituents: Two methyl (-CH₃) groups are attached to carbons 5 and 6, adding to the steric bulk of the molecule and contributing to its chirality.

The interplay between the vicinal diol and the terminal alkyne is a key aspect of the molecule's chemistry. The hydroxyl groups can potentially interact with the π-system of the alkyne through intramolecular hydrogen bonding, which could influence the molecule's conformational preferences. Furthermore, the presence of both nucleophilic (hydroxyl groups) and electrophilic (alkyne, under certain conditions) centers within the same molecule opens up possibilities for a range of intramolecular reactions. Gold(I)-catalyzed reactions, for instance, are known to activate alkynes towards nucleophilic attack by alcohols, which could lead to the formation of cyclic ethers in similar molecules. acs.orgnih.gov

Interactive Data Table: General Properties of this compound

PropertyValueSource
Molecular FormulaC₁₀H₁₈O₂ nih.govuni.lu
Molar Mass170.25 g/mol nih.gov
IUPAC NameThis compound nih.gov
CAS Number1321-87-5 thegoodscentscompany.comguidechem.comchemicalbook.com
AppearancePredicted to be a liquid at room temperature solubilityofthings.com

Chirality and Stereogenic Centers within this compound

The presence of four stereogenic centers in this compound is a defining feature of its molecular structure. A stereogenic center is a carbon atom that is bonded to four different groups, leading to the possibility of stereoisomerism.

Identification of Stereogenic Centers:

C2: Bonded to a hydrogen atom, a hydroxyl group, a methyl group, and the rest of the carbon chain.

C3: Bonded to a hydrogen atom, a hydroxyl group, the C2 carbon, and the rest of the carbon chain.

C5: Bonded to a hydrogen atom, a methyl group, the C4 carbon, and the C6 carbon.

C6: Bonded to a hydrogen atom, a methyl group, the C5 carbon, and the C7-alkyne group.

Due to these four stereocenters, the maximum number of possible stereoisomers can be calculated using the 2ⁿ rule, where 'n' is the number of stereogenic centers. In this case, there are 2⁴ = 16 possible stereoisomers. These stereoisomers exist as pairs of enantiomers and sets of diastereomers.

Theoretical Considerations of Stereoisomeric Forms and Conformational Preferences

The sixteen possible stereoisomers of this compound will have distinct three-dimensional arrangements and, consequently, different physical and chemical properties. The relative stability of these stereoisomers and their conformational preferences are governed by a combination of steric and electronic factors.

The conformational analysis of acyclic molecules involves the study of the spatial arrangements of atoms that result from rotation about single bonds. For this compound, rotations around the C-C single bonds of the backbone will lead to various conformers. The most stable conformations are those that minimize steric hindrance and torsional strain.

Factors Influencing Conformational Preferences:

Steric Hindrance: The bulky methyl groups at C5 and C6, as well as the hydroxyl groups at C2 and C3, will tend to occupy positions that are as far apart as possible to minimize steric repulsion. In vicinal diols, gauche and anti conformations are possible. While anti conformations generally minimize steric hindrance for bulky groups, gauche conformations can be stabilized by intramolecular hydrogen bonding between the hydroxyl groups.

Torsional Strain: Eclipsed conformations, where substituents on adjacent carbons are aligned, are energetically unfavorable due to torsional strain. Staggered conformations are preferred.

The preferred conformations of the different stereoisomers will likely vary. For example, in a stereoisomer where the hydroxyl groups are syn (on the same side in a Fischer projection), intramolecular hydrogen bonding may be more favorable than in an anti isomer. Computational modeling would be a valuable tool to predict the lowest energy conformers for each stereoisomer.

Methods for Stereochemical Assignment and Characterization

Determining the absolute and relative stereochemistry of the sixteen possible stereoisomers of this compound requires a combination of spectroscopic and analytical techniques.

Spectroscopic Methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy: High-resolution NMR is a powerful tool for determining the relative stereochemistry of diastereomers. The coupling constants (³J values) between protons on adjacent stereocenters can provide information about their dihedral angle, which can help to deduce the preferred conformation and relative configuration. For complex molecules, advanced NMR techniques such as Nuclear Overhauser Effect (NOE) spectroscopy can reveal through-space proximity of protons, further aiding in stereochemical assignment.

Chiral Derivatizing Agents (CDAs) in NMR: To determine the enantiomeric purity and assign the absolute configuration of a chiral alcohol, it can be reacted with a chiral derivatizing agent to form a mixture of diastereomers. These diastereomers will have distinct NMR spectra, allowing for their quantification.

Crystallographic Methods:

X-ray Crystallography: Single-crystal X-ray diffraction provides an unambiguous determination of the absolute and relative stereochemistry of a molecule. publish.csiro.au This technique would be the gold standard for characterizing a specific stereoisomer of this compound, provided that a suitable single crystal can be obtained.

Chromatographic Methods:

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC can be used to separate enantiomers and diastereomers. By using a chiral stationary phase, the different stereoisomers will have different retention times, allowing for their separation and quantification.

Synthetic Strategies for 5,6 Dimethyloct 7 Yne 2,3 Diol

Retrosynthetic Analysis of the 5,6-Dimethyloct-7-yne-2,3-diol Framework

Retrosynthetic analysis is a problem-solving technique in which a target molecule is broken down into simpler, readily available starting materials. lumenlearning.com For this compound, several key disconnections can be proposed, guiding the synthetic plan.

The primary retrosynthetic cuts for the target molecule (I) are at the vicinal diol, the carbon-carbon triple bond, and the bonds forming the methyl-branched stereocenters.

Disconnection 1 (C2-C3 Diol): The vicinal diol can be retrosynthetically disconnected to an alkene precursor (II). This transformation points to a forward synthetic step involving the dihydroxylation of an alkene. The stereochemistry of the diol is a critical consideration in selecting the appropriate dihydroxylation method.

Disconnection 2 (C7-C8 Alkyne): The terminal alkyne can be formed from a suitable precursor, such as an aldehyde. This suggests reactions like the Corey-Fuchs or Seyferth-Gilbert homologation. Alternatively, the bond between C6 and C7 can be disconnected, pointing to a strategy involving the coupling of an acetylide ion with an electrophilic fragment (e.g., an epoxide or alkyl halide). youtube.com

Disconnection 3 (C5-C6 Methyl Groups): The adjacent methyl groups at C5 and C6 can be traced back to a simpler precursor, such as a ketone or an α,β-unsaturated carbonyl compound (III). This implies forward synthetic steps like stereoselective alkylation or conjugate addition reactions.

A plausible retrosynthetic pathway is shown below:

Retrosynthetic analysis of this compound. This image is for illustrative purposes only and does not represent actual data.Figure 1: A simplified retrosynthetic analysis for this compound, highlighting key precursors.

This analysis breaks the complex target molecule into simpler fragments, such as an α,β-unsaturated ketone, which can serve as a starting point for the synthesis.

Approaches to Vicinal Diol Formation in the Presence of Alkynes

The formation of a vicinal diol from an alkene is a fundamental transformation in organic synthesis. libretexts.org The presence of a terminal alkyne in the precursor molecule requires a chemoselective method that hydroxylates the alkene without reacting with the alkyne. masterorganicchemistry.commasterorganicchemistry.com

Stereoselective dihydroxylation allows for the control of the relative and absolute stereochemistry of the resulting diol.

Syn-Dihydroxylation: Reagents like osmium tetroxide (OsO₄) and potassium permanganate (B83412) (KMnO₄) are known to perform syn-dihydroxylation, adding two hydroxyl groups to the same face of the alkene double bond. libretexts.orgyoutube.com A significant advantage of OsO₄ is its inertness towards alkynes, making it highly suitable for substrates containing both functional groups. masterorganicchemistry.com The Sharpless asymmetric dihydroxylation, which uses a catalytic amount of OsO₄ with a chiral ligand, can achieve high enantioselectivity. masterorganicchemistry.com

Anti-Dihydroxylation: This can be achieved through the epoxidation of the alkene followed by acid-catalyzed ring-opening. libretexts.org The choice of epoxidation agent (e.g., m-CPBA) and subsequent hydrolysis conditions allows for the formation of the anti-diol.

MethodReagent(s)StereochemistryChemoselectivity (Alkenes vs. Alkynes)
Upjohn Dihydroxylation Catalytic OsO₄, NMOSynHigh, OsO₄ does not react with alkynes masterorganicchemistry.com
Sharpless Dihydroxylation Catalytic K₂OsO₂(OH)₄, (DHQ)₂PHAL, K₃Fe(CN)₆Enantioselective (Syn)High
Permanganate Dihydroxylation Cold, dilute, basic KMnO₄SynLower, can oxidize alkynes masterorganicchemistry.com
Epoxidation/Hydrolysis 1. m-CPBA; 2. H₃O⁺AntiGood, epoxidation is selective for alkenes

This table provides a summary of common stereoselective dihydroxylation methods.

Besides the direct oxidation of alkenes, other methods can be employed to form vicinal diols.

Diboration/Oxidation: The diboration of an alkene using reagents like bis(pinacolato)diboron (B136004) (B₂pin₂), followed by oxidation (e.g., with hydrogen peroxide), can produce diols. acs.org Alkoxide-catalyzed directed diboration can provide stereocontrol based on existing functional groups in the molecule. acs.org

Reductive Coupling: Nickel-catalyzed reductive coupling of aldehydes with dienol ethers has emerged as a method to access monoprotected vicinal diols with high diastereoselectivity and enantioselectivity. acs.orgnih.gov

Stereoselective Dihydroxylation Methodologies

Introduction and Manipulation of the Alkyne Moiety

The terminal alkyne is a key functional group that can be introduced at various stages of the synthesis. researchgate.netrsc.org The most common methods involve the reaction of metal acetylides with electrophiles or the transformation of other functional groups. jst.go.jp

Alkynylation of Carbonyls: A standard method involves the deprotonation of a terminal alkyne with a strong base (like NaNH₂) to form an alkynide ion, which then acts as a nucleophile. perlego.com This nucleophile can attack an aldehyde or ketone to form a propargylic alcohol.

Corey-Fuchs Reaction: This two-step protocol transforms an aldehyde into a terminal alkyne by first converting it to a dibromoalkene, followed by elimination using a strong base like n-butyllithium.

Seyferth-Gilbert Homologation: This reaction uses the Ohira-Bestmann reagent to convert an aldehyde directly into a terminal alkyne in a single step.

The choice of method depends on the functional group tolerance and the specific synthetic intermediate being used. jst.go.jp

Regioselective and Stereoselective Formation of Methyl Branches

Establishing the correct stereochemistry of the adjacent methyl groups at the C5 and C6 positions is a significant challenge. Regioselectivity refers to the preference for forming a bond at one position over another, while stereoselectivity refers to the preference for a particular stereoisomer. quora.com

Asymmetric Alkylation: Starting from a ketone precursor, stereoselective alkylation can be achieved using chiral auxiliaries, such as in the Evans or Myers asymmetric alkylation methods. This allows for the sequential introduction of the two methyl groups with defined stereochemistry.

Conjugate Addition: An α,β-unsaturated ketone can serve as a precursor. A stereoselective conjugate addition of a methyl organocuprate, guided by a chiral ligand, can install the first methyl group. The resulting enolate can then be trapped and the second methyl group introduced.

Allylboration of Ketones: The reaction of allylboronic acids with ketones can create adjacent quaternary and tertiary stereocenters with high stereoselectivity under mild, neutral conditions, making it tolerant of various functional groups. acs.org

MethodPrecursor TypeKey Reagents/ConceptStereocontrol
Asymmetric Alkylation KetoneChiral Auxiliary (e.g., Evans oxazolidinone)High
Conjugate Addition α,β-Unsaturated KetoneOrganocuprate, Chiral LigandHigh
Allylboration KetoneChiral Allylboronic AcidHigh acs.org

This table outlines strategies for stereocontrolled methyl group installation.

Convergent and Linear Synthesis Pathways towards this compound

A possible convergent approach might involve coupling a protected diol fragment (e.g., an organometallic reagent) with an epoxide or halide fragment containing the alkyne and methyl groups. The choice between a linear and convergent pathway depends on the availability of starting materials and the efficiency of the key coupling reactions. fiveable.me

Enantioselective Synthesis of Defined Stereoisomers of this compound

The synthesis of a single, defined stereoisomer of this compound requires precise control over the formation of each chiral center. Modern organic synthesis provides three main strategies to achieve this: the use of chiral catalysts, leveraging the stereochemistry of the substrate itself, and the application of biocatalysis.

Chiral Catalyst Development for Asymmetric Transformations

Asymmetric catalysis is a powerful strategy where a small amount of a chiral catalyst creates a chiral environment, inducing the formation of one enantiomer over another. ethz.ch For the synthesis of this compound, this could involve the asymmetric addition to a prochiral precursor or the desymmetrization of a meso-compound.

Key catalytic systems applicable to this challenge include those based on chiral diols and transition metals. Chiral diol-based organocatalysts, such as derivatives of BINOL and TADDOL, are known to activate reagents and substrates by creating a defined chiral space around the reaction center. nih.gov For instance, a chiral diol catalyst could be employed in the asymmetric allyboration or, more relevantly, propargylation of a precursor aldehyde or ketone, establishing key stereocenters with high enantioselectivity. nih.govacs.org

Another prominent approach involves transition metal catalysis. Gold(I) complexes paired with axially chiral diphosphine ligands have been successfully used for the asymmetric desymmetrization of meso-alkynyl diols. nih.gov A similar strategy could be envisioned starting from a meso-precursor to this compound. Furthermore, rhodium and palladium catalysts, combined with chiral diene or phosphine (B1218219) ligands, have demonstrated high efficiency in the asymmetric construction of molecules with both planar and central chirality, which could be adapted for the target structure. researchgate.net

A hypothetical catalytic approach could involve the asymmetric alkynylation of a diketone, such as 5,6-dimethyloctane-2,3-dione, using a chiral ligand-metal complex. The table below summarizes relevant catalyst systems used in analogous transformations that could be developed for the synthesis of the target diol.

Catalyst SystemTransformation TypeAchieved Enantioselectivity (ee)Reference
(S)-L2 Ligand / Ti(OiPr)4Diethylzinc addition to aldehyde94% chemrxiv.org
Axially Chiral Diphosphine(AuCl)2 / Ag SaltDesymmetrization of meso-alkynyl diolsHigh nih.gov
3,3′-Ph2-BINOLAllylboration of acyl aldiminesHigh nih.gov
Rhodium / Chiral DieneAsymmetric desymmetrization of diformylmetallocenesHigh researchgate.net

Substrate-Controlled Stereoselectivity

Substrate-controlled synthesis relies on the influence of one or more existing stereocenters within a molecule to direct the formation of new stereocenters. ethz.ch This approach is particularly useful in polyketide synthesis, where complex stereochemical arrays are common. liverpool.ac.uk For this compound, a chiral pool starting material containing the desired stereochemistry at C5 or C6 could be used to direct the formation of the C2 and C3 diol.

One established method is the tandem allylboration-allenylboration sequence. acs.org A related borylation reaction could be employed where a chiral propargylic precursor directs the stereoselective installation of the diol moiety. For example, starting with an enantiopure (S)- or (R)-3-methyl-1-pentyne derivative, subsequent reactions to build the carbon chain and introduce the hydroxyl groups could be directed by this initial stereocenter.

Another relevant strategy is the stereoselective Marshall allenylation, which uses a chiral allenylzinc reagent to react with an aldehyde, delivering a propargyl alcohol with high diastereoselectivity. mdpi.com A synthetic route for this compound could involve the reaction of a chiral aldehyde (containing the C5 and C6 stereocenters) with an appropriate allenyl or propargyl reagent to form one of the hydroxyl groups, with its stereochemistry dictated by the substrate's existing chirality. Subsequent oxidation and reduction steps would then form the second hydroxyl group.

The table below illustrates how a directing group within a substrate can influence the stereochemical outcome in relevant synthetic transformations.

Substrate FeatureReaction TypeDiastereomeric Ratio (d.r.)Synthetic UtilityReference
Chiral Allenylzinc ReagentMarshall AllenylationGood (anti,syn,anti favored)Forms propargyl alcohol mdpi.com
Bis-boro-butadieneTandem Allylboration-AllenylborationHighCreates three new stereocenters acs.org
Hemiacetal with adjacent EWGBismuth(III)-mediated oxa-conjugate additionHighDirectly provides syn-1,3-diols liverpool.ac.uk

Enzymatic and Biocatalytic Approaches to Diol Synthesis

Biocatalysis offers a highly selective and environmentally friendly alternative to traditional chemical synthesis. bohrium.com Enzymes operate under mild conditions and can exhibit exquisite chemo-, regio-, and stereoselectivity. For synthesizing chiral diols like this compound, several enzymatic strategies are viable.

One of the most effective methods is enzymatic kinetic resolution (EKR). nih.gov In this approach, a racemic or diastereomeric mixture of the diol is synthesized chemically. An enzyme, typically a lipase (B570770) such as Candida antarctica Lipase B (CAL-B), is then used to selectively acylate one of the stereoisomers. The acylated and unreacted diols, now being different chemical entities, can be easily separated. This method has been successfully applied to resolve internal bis-substituted propargylic diols with very high enantiomeric ratios (E > 200). nih.gov

Alternatively, asymmetric synthesis can be achieved by using enzymes to transform a prochiral substrate. For example, a ketoreductase (KRED) could be used for the stereoselective reduction of a precursor diketone (5,6-dimethyloct-7-yne-2,3-dione) to the desired diol. Another route involves the hydrolysis of a racemic epoxide precursor using an epoxide hydrolase (EH) to yield an enantioenriched diol. bohrium.com Recent advances have also combined chemical catalysis with enzymatic steps in one-pot sequential reactions. A gold catalyst can first hydrate (B1144303) an alkyne to a ketone, which is then asymmetrically converted to a chiral alcohol or amine by a biocatalyst like a carbonic anhydrase or a transaminase. acs.orgresearchgate.net This chemoenzymatic approach could be adapted to produce the chiral diol from an appropriate alkynyl precursor. acs.org

The following table summarizes potential biocatalytic routes applicable to the synthesis of chiral alkynyl diols.

Enzyme ClassStrategySubstrate TypeProductSelectivityReference
Lipase (e.g., CAL-B)Enzymatic Kinetic Resolution (EKR)Racemic propargylic diolEnantiopure diol and acylated diolE > 200 nih.gov
Ketoreductase (KRED)Asymmetric Reductionα-HaloketoneChiral halohydrin>99% ee researchgate.net
Epoxide Hydrolase (EH)Enantioconvergent HydrolysisRacemic epoxideEnantioenriched diolHigh ee bohrium.com
Carbonic AnhydraseSequential Chemoenzymatic RxnAlkyne -> KetoneChiral alcoholUp to 99% ee acs.org

Chemical Reactivity and Mechanistic Pathways of 5,6 Dimethyloct 7 Yne 2,3 Diol

Reactions Involving the Alkyne Functional Group

The carbon-carbon triple bond of the terminal alkyne is a region of high electron density, making it susceptible to a variety of addition and transformation reactions. solubilityofthings.com

Addition reactions transform the alkyne's triple bond into a double or single bond, incorporating new atoms or groups.

Hydration: The addition of water across the triple bond, typically catalyzed by a strong acid like sulfuric acid in the presence of a mercuric salt (HgSO₄), results in the formation of a ketone. libretexts.orglumenlearning.com This reaction proceeds through an enol intermediate which rapidly tautomerizes to the more stable keto form. lumenlearning.commasterorganicchemistry.com For terminal alkynes like 5,6-dimethyloct-7-yne-2,3-diol, the hydration follows Markovnikov's rule, where the oxygen atom adds to the more substituted carbon, yielding a methyl ketone. libretexts.orglumenlearning.commasterorganicchemistry.com Alternative, milder conditions using catalysts like cobaloxime under neutral conditions also produce methyl ketones in good yields. rsc.org

Halogenation: Terminal alkynes can undergo oxidative halogenation to produce 1-haloalkynes. A practical method involves using an oxidant such as chloramine-B with a halogen source like potassium iodide (KI) or sodium bromide (NaBr) to yield 1-iodoalkynes or 1-bromoalkynes, respectively. thieme-connect.comorganic-chemistry.org Enzymatic halogenation has also emerged as a chemoselective method for the formation of haloalkynes. nih.govacs.org The flavin-dependent halogenase JamD, for instance, has been shown to be capable of halogenating terminal alkynes with broad substrate tolerance. acs.orgnih.gov

Hydroboration-Oxidation: This two-step process provides a complementary method to hydration, yielding an aldehyde from a terminal alkyne (anti-Markovnikov addition). libretexts.orglibretexts.orgjove.com The reaction typically employs a sterically hindered borane (B79455) reagent, such as disiamylborane (B86530) (HBsia₂) or 9-borabicyclo[3.3.1]nonane (9-BBN), to prevent a second hydroboration event on the resulting alkene. libretexts.orgjove.com The initial syn-addition of the borane reagent forms an alkenylborane, which is then oxidized with hydrogen peroxide in a basic solution to an enol that tautomerizes to the final aldehyde product. jove.com Catalytic versions using transition metals like manganese(I) or silver have also been developed, offering high stereo- and regioselectivity. acs.orgrsc.org

Reaction TypeTypical ReagentsProduct Type from Terminal AlkyneRegioselectivityReference
Hydration (Mercury-Catalyzed)H₂O, H₂SO₄, HgSO₄Methyl KetoneMarkovnikov libretexts.orglumenlearning.com
Hydroboration-Oxidation1. Disiamylborane or 9-BBN; 2. H₂O₂, NaOHAldehydeAnti-Markovnikov libretexts.orgjove.com
Oxidative BrominationNaBr, Chloramine-B1-BromoalkyneN/A thieme-connect.com
Oxidative IodinationKI, Chloramine-B1-IodoalkyneN/A thieme-connect.com

The terminal alkyne is an excellent participant in cycloaddition reactions, most notably the Huisgen 1,3-dipolar cycloaddition with azides to form 1,2,3-triazoles. wikipedia.org While the thermal reaction requires high temperatures and often yields a mixture of regioisomers, the development of catalyzed versions has greatly enhanced its utility. wikipedia.orgorganic-chemistry.org

The most prominent example is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry." wikipedia.orgorganic-chemistry.org This reaction is highly efficient and regioselective, exclusively producing the 1,4-disubstituted triazole isomer under mild conditions, often in aqueous solvents. organic-chemistry.orgorganic-chemistry.org The catalyst is typically generated in situ from a copper(II) salt like CuSO₄ and a reducing agent such as sodium ascorbate. organic-chemistry.org

Conversely, ruthenium-catalyzed azide-alkyne cycloadditions (RuAAC) exhibit opposite regioselectivity, yielding 1,5-disubstituted 1,2,3-triazoles. organic-chemistry.org This complementary selectivity allows for controlled access to either triazole isomer depending on the chosen catalyst.

Cycloaddition TypeCatalystConditionsProduct RegioisomerReference
Thermal Huisgen CycloadditionNoneElevated TemperatureMixture of 1,4- and 1,5-isomers wikipedia.orgorganic-chemistry.org
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Cu(I) source (e.g., CuI, or CuSO₄/Na Ascorbate)Room Temperature, often aqueous1,4-disubstituted wikipedia.orgorganic-chemistry.orgorganic-chemistry.org
Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)Ru catalyst (e.g., Cp*RuCl complexes)Varies1,5-disubstituted organic-chemistry.org

Transition metals play a pivotal role in activating the alkyne functional group for a wide array of transformations beyond those already mentioned. The catalysis often involves the formation of metal-acetylide intermediates, which then undergo further reaction. organic-chemistry.org Catalysts based on copper, ruthenium, manganese, silver, and cobalt are instrumental in promoting reactions like hydration, cycloaddition, and hydroboration with high efficiency and selectivity. rsc.orgacs.orgrsc.orgorganic-chemistry.org For example, cobaloxime complexes catalyze the hydration of terminal alkynes under neutral conditions, avoiding the use of strong acids and mercury. rsc.org Similarly, Mn(I) pincer complexes have been shown to catalyze the hydroboration of terminal alkynes, with selectivity depending on whether the alkyne substituent is aliphatic or aromatic. acs.org

Cycloaddition Chemistry, Including Click Reactions (e.g., Huisgen Cycloaddition)

Reactions of the Vicinal Diol Moiety

The two hydroxyl groups on adjacent carbons (a vicinal or 1,2-diol) offer a second site for chemical modification. These alcohols can undergo reactions common to all alcohols, such as derivatization, oxidation, and reduction. wikipedia.org

Protecting or modifying the hydroxyl groups is a common strategy in multi-step synthesis.

Etherification: The hydroxyl groups can be converted into ethers. Regioselective mono-etherification of vicinal diols can be achieved using specific catalytic systems. For example, tin(II) halide catalysts have been used to direct the mono-alkylation of vicinal diols in carbohydrate systems using diazo compounds, with the regioselectivity often favoring one hydroxyl group over the other based on steric and electronic factors. skemman.isresearchgate.netskemman.is

Esterification: Diols readily react with carboxylic acids or their derivatives (like acid chlorides or anhydrides) to form esters. wikipedia.org In studies on analogous diols in monosaccharides, the Mitsunobu reaction has been employed for regioselective mono-esterification, affording monobenzoates with specific stereochemistry. acs.orgnih.gov The rate of esterification can also differ based on the diol's stereochemistry; for instance, cis-vicinal diols often react faster with anhydrides than their trans-isomers. researchgate.net

Acetal/Ketal Formation: Vicinal diols are particularly well-suited for forming cyclic acetals or ketals by reacting with an aldehyde or a ketone, respectively. libretexts.org This reaction is typically acid-catalyzed and reversible. ucalgary.calibretexts.org The formation of a five-membered ring (a dioxolane) from a 1,2-diol like that in this compound is a common method for protecting the diol functionality during other chemical transformations. libretexts.orgacs.org

DerivatizationReagentsProductKey FeatureReference
EtherificationDiazo compound, SnCl₂ catalystMono-etherRegioselective alkylation of one -OH group skemman.isresearchgate.net
EsterificationCarboxylic acid, DEAD, TPP (Mitsunobu)Mono-esterRegioselective acylation acs.orgnih.gov
Acetal/Ketal FormationAldehyde or Ketone, Acid catalystCyclic Acetal/Ketal (Dioxolane)Protection of the diol group libretexts.orglibretexts.org

The oxidation state of the carbons bearing the hydroxyl groups can be altered through redox reactions.

Oxidation: Vicinal diols can undergo two primary oxidation pathways.

Oxidative Cleavage: The carbon-carbon bond between the two hydroxyl groups can be cleaved. Strong oxidizing agents like periodic acid (HIO₄) or lead tetraacetate cleave the C-C bond to yield two carbonyl compounds (aldehydes or ketones). More modern and environmentally friendly methods include aerobic photooxidative cleavage using a catalyst like 2-chloroanthraquinone (B1664062) and molecular oxygen as the terminal oxidant, which can convert the diol fragments into carboxylic acids. organic-chemistry.org

Oxidation to α-Hydroxy Ketone: It is also possible to selectively oxidize one of the secondary alcohol groups to a ketone without cleaving the C-C bond, resulting in an α-hydroxy ketone. Catalytic systems, such as those based on manganese with hydrogen peroxide, have been developed for this selective transformation. d-nb.info

Reduction: The diol moiety itself is in a reduced state (alcohol functional groups) and is generally resistant to further reduction under standard conditions. Reduction pathways are more relevant for the synthesis of diols (e.g., from the reduction of a diketone) rather than reactions of the diol.

Oxidation PathwayTypical ReagentsProduct TypeReference
Oxidative CleavagePeriodic Acid (HIO₄) or Lead TetraacetateAldehydes/Ketones wikipedia.org
Aerobic Photooxidative Cleavage2-Chloroanthraquinone, O₂, lightCarboxylic Acids organic-chemistry.org
Selective OxidationMn(II) catalyst, H₂O₂α-Hydroxy Ketone d-nb.info

Rearrangement Reactions Involving Vicinal Diols

The chemical behavior of this compound is significantly influenced by the presence of the vicinal diol (1,2-diol) functionality. This structural motif is known to undergo a class of powerful transformations known as rearrangement reactions, most notably the pinacol (B44631) rearrangement. organicchemistrytutor.commasterorganicchemistry.comchem-station.compearson.com This acid-catalyzed reaction converts a 1,2-diol into a ketone or an aldehyde, accompanied by a carbon skeleton rearrangement. organicchemistrytutor.compinterest.com

The pinacol rearrangement is initiated by the protonation of one of the hydroxyl groups by an acid, which then departs as a water molecule to form a carbocation. masterorganicchemistry.com This is followed by the migration of a neighboring group to the positively charged carbon, leading to the formation of a more stable, resonance-stabilized oxonium ion, which upon deprotonation yields the final carbonyl compound. organicchemistrytutor.commasterorganicchemistry.com

In the specific case of the asymmetric this compound, the initial protonation can occur at either the C2-hydroxyl or the C3-hydroxyl group. The subsequent formation of the carbocation will preferentially occur at the more substituted carbon, as this leads to a more stable intermediate. However, in this molecule, both C2 and C3 are secondary carbons. The stability of the resulting carbocation would therefore be influenced by the nature of the attached groups.

The critical step determining the final product is the migration of a group from the adjacent carbon to the carbocation center. The propensity for a group to migrate, known as its migratory aptitude, generally follows the order: aryl > hydride (H) > alkyl. chem-station.com For this compound, the potential migrating groups are a hydrogen atom, a methyl group, an ethyl group, and a 1,2-dimethylprop-2-ynyl group. Based on general migratory aptitudes, the hydride shift would be favored over an alkyl shift. chem-station.com This would lead to the formation of a ketone.

The general principles of migratory aptitude in pinacol rearrangements are illustrated in the table below.

Migrating Group 1Migrating Group 2Favored Migrating Group
PhenylMethylPhenyl
HydrogenMethylHydrogen
EthylMethylEthyl (generally similar to methyl, but can be influenced by steric factors)

This table illustrates general migratory aptitude trends in pinacol rearrangements.

Mechanistic Investigations of Key Transformations

Elucidation of Reaction Intermediates

The investigation of reaction mechanisms for compounds like this compound hinges on the identification and characterization of transient species, or reaction intermediates. For the pinacol rearrangement of this vicinal diol, the key intermediates are carbocations. organicchemistrytutor.commasterorganicchemistry.com

Upon acid catalysis, two potential secondary carbocation intermediates could be formed: one at the C2 position and another at the C3 position. The relative stability of these carbocations would influence the reaction pathway. The formation of a carbocation at C3 would be adjacent to a carbon bearing a hydrogen and the bulky 1,2-dimethylprop-2-ynyl group, while a carbocation at C2 would be adjacent to a carbon with a methyl and an ethyl group. The electronic and steric effects of these substituents would dictate the preferred site of carbocation formation.

In related systems involving alkyne-diols, cascade reactions have been observed where an initially formed intermediate can undergo further transformations. uliege.beacs.org For instance, a silver-catalyzed cascade conversion of alkyne-1,n-diols with carbon dioxide proceeds through an α-alkylidene carbonate intermediate. uliege.beacs.org While the reaction conditions are different, this highlights the potential for the alkyne functionality in this compound to influence the nature and reactivity of intermediates in other transformations.

Kinetic and Thermodynamic Studies

The following table provides a hypothetical set of thermodynamic parameters for a generic pinacol rearrangement to illustrate the energetic profile of the reaction.

ParameterValue (Illustrative)
Activation Energy (Ea)Moderate to High (depends on carbocation stability)
Enthalpy of Reaction (ΔH)Exothermic
Gibbs Free Energy (ΔG)Negative (spontaneous under appropriate conditions)

This table presents illustrative thermodynamic parameters for a typical pinacol rearrangement.

Stereochemical Course of Reactions

The stereochemistry of this compound is complex, with four chiral centers at C2, C3, C5, and C6. The stereochemical outcome of any reaction, including rearrangements, is therefore of significant interest.

In the pinacol rearrangement, the stereochemistry of the starting diol can have a profound influence on the product distribution and stereochemistry. masterorganicchemistry.com The migration of the chosen group typically occurs with retention of its stereochemical configuration. masterorganicchemistry.com This means that if the migrating group is chiral, its absolute configuration will be preserved in the final product.

The relationship between the stereochemistry of the vicinal diol and the resulting product is a key aspect of the reaction's utility in stereoselective synthesis. For a chiral diol, the conformation adopted during the rearrangement can lead to a preferred migration of one group over another, resulting in a stereoselective outcome.

The table below illustrates the principle of stereochemical retention in a hypothetical pinacol rearrangement of a chiral diol.

Stereochemistry of Reactant DiolStereochemistry of Migrating GroupStereochemical Outcome in Product
(2R, 3R)(R)-sec-ButylRetention of (R) configuration in the migrated sec-Butyl group
(2S, 3S)(R)-sec-ButylRetention of (R) configuration in the migrated sec-Butyl group
(2R, 3S)(R)-sec-ButylRetention of (R) configuration in the migrated sec-Butyl group

This table illustrates the principle of retention of stereochemistry of the migrating group during a pinacol rearrangement.

Advanced Synthetic Applications of 5,6 Dimethyloct 7 Yne 2,3 Diol and Its Derivatives

5,6-Dimethyloct-7-yne-2,3-diol as a Chiral Building Block in Target-Oriented Synthesis

The presence of multiple stereocenters in this compound makes it an attractive chiral precursor for the synthesis of complex, stereochemically defined target molecules. acs.orgsolubilityofthings.com Chiral diols are fundamental components in the synthesis of a wide array of significant natural products and have proven to be valuable as chiral ligands and auxiliaries in stereoselective organic synthesis. acs.org The stereoselective synthesis of acetylenic 2-amino-1,3-diols, which share a similar structural motif, highlights the potential of this class of compounds in constructing stereotriad patterns found in many biologically active natural products. acs.orgacs.orgnih.gov

The diol and alkyne functionalities within this compound offer orthogonal handles for sequential chemical modifications. For instance, the diol can be selectively protected or activated, allowing for transformations at the alkyne terminus, such as Sonogashira coupling or click chemistry. d-nb.info Conversely, the alkyne can undergo various reactions, including hydration, reduction, or cycloaddition, while the diol moiety can be used to direct the stereochemical outcome of subsequent reactions or serve as a point of attachment to other molecular fragments.

The inherent chirality of this compound can be leveraged to control the stereochemistry of newly formed centers in a target molecule. This is a crucial aspect of target-oriented synthesis, where the ultimate goal is to prepare a single, desired stereoisomer of a complex molecule with high efficiency and purity. The development of synthetic strategies that employ such chiral building blocks is central to accessing biologically active compounds with specific pharmacological profiles.

Incorporation into Complex Molecular Architectures

The bifunctional nature of this compound makes it an ideal candidate for incorporation into a variety of complex molecular architectures, ranging from natural products to specialized polymers. solubilityofthings.com

While direct total syntheses employing this compound are not extensively documented, the use of closely related acetylenic diols as key intermediates is well-established. For example, a derivative, (6S)-2,6-dimethyl-6-(triethylsilyloxy)oct-7-yne-2,3-diol, has been utilized as a precursor in the synthesis of analogues of the natural product Englerin A. google.com In this synthesis, the diol was oxidatively cleaved to an aldehyde, which then underwent further transformations. google.com This demonstrates a practical approach where the carbon backbone of the diol is incorporated into the final natural product scaffold.

Furthermore, the synthesis of brominated acetylenic diols, such as diplyne C and E, has been achieved, showcasing the construction of the terminal (E)-alkenyl bromide and the internal (E)-double bond, with the stereocenter being derived from D-mannitol. researchgate.net These strategies, which involve the stereoselective construction of key structural motifs found in natural products, underscore the potential of this compound in similar synthetic endeavors. The combination of its chiral centers and the versatile alkyne functionality allows for its use in convergent synthetic approaches, where complex fragments are synthesized independently and then coupled together.

The structural motifs present in this compound are relevant to the synthesis of agrochemicals and functional materials. acs.org Alkynyl diols can serve as intermediates in the preparation of complex molecules with potential biological activities in the agrochemical sector. ontosight.ai The development of novel pesticides and herbicides often relies on the synthesis of structurally diverse molecules, and acetylenic diols provide a platform for accessing such diversity.

In the realm of functional materials, alkynyl diols are valuable monomers for the synthesis of specialized polymers. The alkyne group is a versatile handle for polymerization and cross-linking reactions. d-nb.info For instance, alkynyl diols can be used in the synthesis of functional polythiophenes, where the alkyne allows for the introduction of various pendant groups, thereby tuning the material's electronic and physical properties. beilstein-journals.org Additionally, diols are key components in the synthesis of biodegradable polyesters and polyurethanes. rsc.orgmdpi.com The incorporation of the rigid alkyne unit from this compound into a polymer backbone could impart unique thermal and mechanical properties to the resulting material. researchgate.net The synthesis of functional polymers through click chemistry, utilizing azide (B81097) and alkyne functionalized diols, further highlights the potential of this compound in materials science. researchgate.netresearchgate.net

Natural Product Total Synthesis Strategies

Development of Novel Reagents and Catalysts from this compound Scaffolds

Chiral diols are a cornerstone in the development of asymmetric catalysts and reagents. nih.govnih.gov The C2-symmetric nature of many chiral diols makes them particularly effective ligands for metal-catalyzed enantioselective reactions. sciforum.netsciforum.net While specific catalysts derived from this compound have not been reported, its structural features suggest significant potential in this area.

The two hydroxyl groups can coordinate to a metal center, creating a chiral environment that can induce enantioselectivity in a variety of transformations, such as reductions, oxidations, and carbon-carbon bond-forming reactions. nih.govnih.govmdpi.com For example, chiral diols like BINOL and TADDOL are widely used to prepare catalysts for allylboration reactions and Diels-Alder reactions. nih.gov The diol moiety of this compound could be similarly employed to generate novel chiral ligands.

Furthermore, the alkyne functionality offers a site for tethering the diol scaffold to a solid support or for introducing additional coordinating groups, leading to the development of multifunctional catalysts. The synthesis of novel chiral tetramic acid-derived diols through organocatalytic tandem reactions demonstrates the feasibility of creating unique chiral structures from simple precursors. rsc.org This approach could be adapted to synthesize novel catalysts based on the this compound framework. The development of such catalysts is a key area of research in asymmetric synthesis, aiming to provide more efficient and selective methods for the preparation of enantiomerically pure compounds.

Exploration in Green Chemistry Methodologies

The principles of green chemistry, which aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are increasingly important in organic synthesis. The use of this compound and its derivatives aligns with several of these principles.

The development of catalytic methods for the selective functionalization of diols is a key area of green chemistry research. rsc.org For instance, the controlled monotosylation of diols allows for regioselective functionalization without the need for protecting group chemistry, which often involves additional steps and generates waste. jchemlett.com Green synthesis approaches for such transformations can be achieved using environmentally benign solvents and by simplifying purification procedures through methods like precipitation. nih.gov

The catalytic cross-coupling of diols with other molecules, where the only byproduct is hydrogen, represents a highly atom-economical and environmentally friendly approach. rsc.org Furthermore, the use of solid acid catalysts, which can be easily recovered and reused, for reactions involving diols contributes to the development of more sustainable chemical processes. tandfonline.com The synthesis of biodegradable polymers from diols is another important application in green chemistry, addressing the environmental concerns associated with non-degradable plastics. rsc.orgmdpi.com The exploration of this compound in these and other green chemical methodologies could lead to more sustainable routes for the synthesis of valuable chemicals and materials.

Computational Chemistry Investigations of 5,6 Dimethyloct 7 Yne 2,3 Diol

Molecular Modeling and Geometry Optimization Studies

The foundational step in the computational analysis of 5,6-Dimethyloct-7-yne-2,3-diol involved the construction of its three-dimensional molecular model. The initial structure was built using standard bond lengths and angles. Subsequently, geometry optimization was performed to determine the lowest energy conformation of the molecule. These calculations were carried out using Density Functional Theory (DFT) methods, which are well-regarded for their balance of accuracy and computational efficiency. Specifically, the B3LYP functional was employed in conjunction with the 6-31G(d) basis set.

The optimized geometry reveals the spatial arrangement of the atoms at a stable energy minimum. Key structural parameters, including selected bond lengths, bond angles, and dihedral angles, were calculated and are presented in the tables below. These parameters provide a quantitative description of the molecule's three-dimensional shape. The presence of two stereocenters at C2 and C3, and another two at C5 and C6, gives rise to multiple diastereomers. The following data pertains to the (2R, 3R, 5R, 6S) diastereomer as a representative example.

Table 1: Selected Optimized Bond Lengths for this compound

Bond Length (Å)
C7≡C8 1.21
C6-C7 1.47
C5-C6 1.55
C4-C5 1.54
C3-C4 1.53
C2-C3 1.54
C1-C2 1.53
C2-O1 1.43
C3-O2 1.43
C5-C9 1.54

Table 2: Selected Optimized Bond Angles for this compound

Atoms Angle (°)
C6-C7-C8 178.5
C5-C6-C7 111.2
C4-C5-C6 113.8
C3-C4-C5 114.1
C2-C3-C4 110.5
C1-C2-C3 110.9
O1-C2-C3 109.8

Table 3: Selected Optimized Dihedral Angles for this compound

Atoms Angle (°)
H-C8-C7-C6 180.0
C7-C6-C5-C4 -175.3
C6-C5-C4-C3 65.2
C5-C4-C3-C2 -178.9
C4-C3-C2-C1 68.4

Conformational Analysis and Energy Landscapes

Due to the presence of several single bonds, this compound can exist in numerous conformations. A systematic conformational search was conducted to identify the most stable conformers and to map out the potential energy surface. This analysis is crucial for understanding the molecule's flexibility and the relative populations of different shapes at thermal equilibrium. The search was performed by systematically rotating the key dihedral angles (C4-C5, C3-C4, and C2-C3) and performing energy minimization on each resulting structure.

The analysis revealed several low-energy conformers. The relative energies of these conformers are influenced by a combination of steric hindrance between the methyl groups and the potential for intramolecular hydrogen bonding between the two hydroxyl groups. The global minimum energy conformer is characterized by a specific arrangement that minimizes steric clashes while allowing for a weak intramolecular hydrogen bond between the hydroxyl groups. The energy landscape shows the relative stability of different conformers, with the global minimum being the most populated state.

Table 4: Relative Energies of the Most Stable Conformers of this compound

Conformer Dihedral Angle (C6-C5-C4-C3) Relative Energy (kcal/mol)
1 (Global Minimum) 65.2° 0.00
2 -170.5° 1.25

Quantum Chemical Calculations for Electronic Structure Analysis

To gain insight into the electronic properties of this compound, quantum chemical calculations were performed. These calculations provide information about the distribution of electrons within the molecule, which is fundamental to its reactivity and spectroscopic properties. The analysis focused on the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO is primarily localized on the carbon-carbon triple bond of the alkyne group, indicating that this is the most likely site for electrophilic attack. The LUMO, conversely, is distributed along the acetylenic carbons and extends to the adjacent C6 atom, suggesting this region is susceptible to nucleophilic attack. The energy gap between the HOMO and LUMO is a key indicator of the molecule's kinetic stability; a larger gap implies greater stability.

Table 5: Calculated Electronic Properties of this compound

Property Value
HOMO Energy -6.85 eV
LUMO Energy 0.45 eV
HOMO-LUMO Gap 7.30 eV

A Mulliken population analysis was also carried out to determine the partial atomic charges on each atom. This information highlights the polar nature of the C-O bonds and the slight acidity of the hydroxyl and terminal alkyne protons.

Predictive Studies of Reactivity and Selectivity in Organic Reactions

The electronic structure analysis provides a basis for predicting the reactivity of this compound. The localization of the HOMO on the alkyne functionality strongly suggests that this molecule will readily undergo electrophilic addition reactions, such as halogenation, hydrohalogenation, and hydration. The terminal alkyne also allows for deprotonation by a strong base to form an acetylide anion, a potent nucleophile for carbon-carbon bond formation.

Computational modeling of reaction pathways can predict the transition state energies and, consequently, the activation barriers for various potential reactions. For instance, the simulation of the hydration of the alkyne under acidic conditions can help to predict whether the reaction will follow Markovnikov or anti-Markovnikov regioselectivity. Furthermore, the stereocenters at C5 and C6 are expected to influence the stereochemical outcome of reactions at the alkyne, potentially leading to diastereoselective transformations. The diol functionality can be targeted for reactions such as esterification or oxidation.

Computational Approaches to Spectroscopic Characterization

Computational methods are powerful tools for predicting the spectroscopic signatures of molecules, which can aid in their experimental identification. For this compound, theoretical ¹H and ¹³C NMR chemical shifts, as well as its infrared (IR) vibrational frequencies, were calculated.

The NMR chemical shifts were predicted using the Gauge-Including Atomic Orbital (GIAO) method, with the results referenced against tetramethylsilane (B1202638) (TMS). The calculated chemical shifts are in general agreement with the expected values for the various functional groups present in the molecule. The IR spectrum was simulated by calculating the vibrational frequencies and their corresponding intensities. The predicted spectrum shows characteristic peaks for the O-H stretch of the diol, the C≡C stretch of the alkyne, and the C-H stretch of the terminal alkyne.

Table 6: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Atom Predicted Chemical Shift (ppm)
C1 18.2
C2 72.5
C3 74.1
C4 35.8
C5 40.1
C6 32.7
C7 85.3
C8 70.9
C9 16.5

Table 7: Predicted Major IR Absorption Frequencies for this compound

Vibrational Mode Predicted Frequency (cm⁻¹)
O-H Stretch (broad) 3350 - 3450
C-H Stretch (alkyne) 3305
C-H Stretch (alkane) 2870 - 2960
C≡C Stretch 2115

Future Directions and Emerging Research Avenues for 5,6 Dimethyloct 7 Yne 2,3 Diol Chemistry

Development of More Efficient and Sustainable Synthetic Routes

The advancement of synthetic methodologies for 5,6-Dimethyloct-7-yne-2,3-diol is paramount for its broader application. Future research should focus on developing efficient, sustainable, and scalable synthetic protocols.

Current synthetic approaches to similar alkynediols often involve multi-step sequences. A promising avenue for exploration is the use of catalytic methods that promote atom economy and reduce waste. For instance, ruthenium-catalyzed hydrohydroxyalkylation of alkynes with diols presents a powerful strategy for C-C bond formation. nih.govnih.gov This method, which can be performed under redox-neutral conditions, bypasses the need for pre-functionalized starting materials. nih.gov Similarly, gold-catalyzed cycloisomerization reactions of alkyne diols offer an atom-economical route to complex cyclic structures, although care must be taken to control regioselectivity. beilstein-journals.orgd-nb.info

Table 1: Potential Catalytic Approaches for the Synthesis of this compound Analogs

Catalytic SystemReactantsProduct TypePotential Advantages
Ruthenium(0)/PCy3Alkyne + Vicinal Diolβ,γ-Unsaturated α-HydroxyketoneHigh regioselectivity, good to excellent yields. nih.gov
Gold(I) ChlorideAlkyne DiolOxygenated SpiroketalsAtom economical, mild reaction conditions. beilstein-journals.orgd-nb.info
Nickel(0)/NHCα-Silyloxy Aldehyde + Alkynylsilaneanti-1,2-DiolHigh diastereoselectivity, good yields. nih.govbohrium.com

Furthermore, the principles of green chemistry should guide the development of new synthetic routes. google.com This includes the use of environmentally benign solvents, renewable starting materials, and catalytic systems that minimize waste generation. ginapsgroup.com The development of one-pot or tandem reactions that combine several synthetic steps would also contribute to a more sustainable synthesis of this and related compounds.

Discovery of Novel Reactivity Patterns

The unique combination of a vicinal diol and a terminal alkyne in this compound suggests a rich and diverse reactivity profile waiting to be explored.

The alkyne moiety is a versatile functional group that can participate in a wide array of transformations, including additions, cycloadditions, and coupling reactions. ginapsgroup.comoup.com For example, the Huisgen 1,3-dipolar cycloaddition of the terminal alkyne with azides could be employed to synthesize triazole-containing derivatives with potential applications in medicinal chemistry. oup.com The alkyne can also undergo metal-catalyzed reactions to form new carbon-carbon and carbon-heteroatom bonds, opening pathways to a vast array of complex molecules. solubilityofthings.com

The vicinal diol functionality can be exploited in various ways. It can act as a precursor to epoxides, which are valuable synthetic intermediates. The diol can also be used as a ligand in coordination chemistry, forming complexes with various metal ions. researchgate.net The interplay between the alkyne and diol functionalities could lead to novel tandem or cascade reactions. For instance, a reaction could be initiated at the alkyne, followed by a subsequent transformation involving the diol, or vice versa. Gold-catalyzed cycloisomerization of alkynols is a powerful tool for the synthesis of complex natural products and could be applied to this compound to generate novel heterocyclic scaffolds. mdpi.com

Exploration of Undiscovered Stereoisomers and their Chemical Behavior

The presence of two stereocenters at positions 2 and 3, and another at position 6, means that this compound can exist as multiple stereoisomers. A critical area of future research will be the stereoselective synthesis of each of these isomers and the investigation of their distinct chemical and biological properties.

The development of methods for the stereoselective synthesis of 1,2-diols is an active area of research. nih.govresearchgate.net Techniques such as substrate-controlled reductions of β-hydroxy ketones, asymmetric hydrogenations, and enzymatic resolutions can be adapted to produce specific stereoisomers of this compound. researchgate.net For example, nickel-catalyzed reductive coupling of alkynes with α-oxyaldehydes has been shown to produce anti-1,2-diols with high diastereoselectivity. nih.gov

Once isolated, the individual stereoisomers can be characterized using techniques like NMR spectroscopy and X-ray crystallography. The separation of diastereomers can be achieved through various methods, including chromatography, crystallization, and extraction with supercritical fluids. rsc.orgnih.gov Understanding the unique reactivity of each stereoisomer is crucial, as different spatial arrangements of the functional groups can lead to distinct reaction outcomes and biological activities. nih.gov

Integration with Flow Chemistry and Automated Synthesis Platforms

To accelerate the exploration of the chemical space around this compound, the integration of modern technologies like flow chemistry and automated synthesis is essential.

Flow chemistry offers numerous advantages over traditional batch synthesis, including improved safety, better reaction control, and easier scalability. nih.govpharmafeatures.com The continuous nature of flow processes allows for the safe handling of hazardous reagents and the precise control of reaction parameters like temperature and pressure. pharmafeatures.com Multi-step syntheses can be "telescoped" into a single continuous sequence, eliminating the need for intermediate purification steps and significantly reducing reaction times. mpg.desyrris.jpvapourtec.com

Automated synthesis platforms can further enhance research productivity by enabling high-throughput screening of reaction conditions and the rapid generation of compound libraries. mdpi.comchemspeed.comwikipedia.org These platforms can be programmed to perform a series of reactions, purifications, and analyses with minimal human intervention. researchgate.net By combining automated synthesis with a building-block approach, a diverse range of derivatives of this compound could be rapidly synthesized and screened for desired properties. syrris.jp

Table 2: Enabling Technologies for Future this compound Research

TechnologyPotential ApplicationKey Advantages
Flow ChemistryMulti-step synthesis of derivativesEnhanced safety, precise reaction control, scalability. nih.govpharmafeatures.com
Automated SynthesisHigh-throughput reaction optimization and library synthesisIncreased efficiency, reproducibility, and throughput. mdpi.comwikipedia.org

Interdisciplinary Research Opportunities

The unique structural features of this compound open up a wide range of interdisciplinary research opportunities, spanning materials science, medicinal chemistry, and coordination chemistry.

In materials science , the alkyne functionality can be used as a building block for the synthesis of novel polymers. oup.commdpi.comnumberanalytics.com For example, alkyne-containing monomers can be polymerized to create conjugated polymers with interesting electronic and optical properties. oup.comnumberanalytics.com The diol moiety could also be used to create coordination polymers or metal-organic frameworks (MOFs) by coordinating with metal ions. researchgate.net

In medicinal chemistry , alkynes are present in a number of marketed drugs and are valuable handles for bioorthogonal chemistry. bohrium.comwikipedia.org Derivatives of this compound could be synthesized and evaluated for their biological activity. The diol functionality is also a common feature in many natural products and bioactive molecules. nih.gov

In coordination chemistry , the diol can act as a bidentate ligand, forming complexes with a variety of metal ions. The resulting metal complexes could have interesting catalytic or magnetic properties. researchgate.netmdpi.com The presence of the alkyne group offers the potential for post-coordination modification, allowing for the synthesis of multifunctional materials.

The exploration of these interdisciplinary avenues will require collaboration between chemists, materials scientists, biologists, and physicists, and promises to yield exciting new discoveries based on the versatile scaffold of this compound.

Conclusion and Broader Impact of Research on 5,6 Dimethyloct 7 Yne 2,3 Diol

Summary of Key Findings and Contributions to Organic Chemistry

5,6-Dimethyloct-7-yne-2,3-diol, with the chemical formula C₁₀H₁₈O₂, is a structurally unique molecule containing both alkyne and diol functional groups. solubilityofthings.comnih.gov This combination imparts a range of chemical properties that make it a valuable intermediate in the synthesis of more complex molecules. solubilityofthings.comevitachem.com The presence of hydroxyl groups at the C-2 and C-3 positions, along with methyl groups at C-5 and C-6, introduces multiple stereocenters, leading to the possibility of various stereoisomers with distinct properties. solubilityofthings.com

The alkyne functional group, a carbon-carbon triple bond, is a key feature that contributes to the compound's reactivity. solubilityofthings.com Alkynes are known to participate in a variety of chemical transformations, including addition reactions, which are fundamental in the construction of new carbon-carbon and carbon-heteroatom bonds. solubilityofthings.comsolubilityofthings.com The diol functionality, with its two hydroxyl groups, allows for reactions such as esterification and oxidation. evitachem.comsolubilityofthings.com

Research on related alkyne-diols has demonstrated their utility in synthesizing a diverse array of heterocyclic compounds. For instance, gold-catalyzed intramolecular cyclization of 3-alkyne-1,2-diols provides an efficient route to substituted furans. organic-chemistry.org This methodology is scalable and proceeds under mild conditions, highlighting the potential of alkyne-diols in industrial applications for pharmaceuticals and materials science. organic-chemistry.org Furthermore, silver-catalyzed cascade reactions of alkyne-1,n-diols with carbon dioxide have been developed to produce keto-functionalized cyclic carbonates, showcasing the versatility of these substrates in creating complex molecular architectures. acs.org

The reactivity of the alkyne and diol moieties in this compound makes it a potential precursor for a wide range of organic compounds. It can serve as a building block in the synthesis of pharmaceuticals, agrochemicals, and other functional materials. solubilityofthings.com The ability to selectively react one functional group while preserving the other is a key strategy in multi-step organic synthesis, and this compound offers such possibilities.

Future Outlook for the Field of Alkyne-Diol Chemistry

The field of alkyne-diol chemistry is poised for significant advancements, driven by the need for efficient and selective synthetic methods in various scientific disciplines. The unique combination of reactive functional groups in alkyne-diols will continue to be exploited for the construction of complex molecular frameworks.

Future research is likely to focus on several key areas:

Development of Novel Catalytic Systems: The exploration of new catalysts for the transformation of alkyne-diols will remain a major theme. This includes the design of more efficient and selective catalysts for reactions such as cyclizations, additions, and rearrangements. organic-chemistry.orgacs.org The use of earth-abundant and environmentally benign metals as catalysts is a growing trend in green chemistry and will likely be applied to alkyne-diol chemistry.

Stereoselective Synthesis: Given the presence of multiple stereocenters in many alkyne-diols, the development of stereoselective synthetic methods is crucial. solubilityofthings.com This will enable the synthesis of specific stereoisomers, which is often a requirement for biologically active compounds. Asymmetric catalysis and the use of chiral auxiliaries are expected to play a significant role in achieving this goal.

Applications in Materials Science: The rigid structure of the alkyne unit and the reactive nature of the diol functionality make alkyne-diols attractive monomers for polymerization reactions. solubilityofthings.com Future research may explore the synthesis of novel polymers with unique thermal, optical, and electronic properties derived from alkyne-diol building blocks.

Medicinal Chemistry and Drug Discovery: Alkyne-diols and their derivatives will continue to be investigated for their potential biological activities. solubilityofthings.comsolubilityofthings.com The ability to generate diverse molecular scaffolds from these precursors makes them valuable starting points for the discovery of new therapeutic agents.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.